molecular formula C8H9N3 B586189 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine CAS No. 156118-20-6

5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

Katalognummer: B586189
CAS-Nummer: 156118-20-6
Molekulargewicht: 147.181
InChI-Schlüssel: UMXSKHRHAWVRGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine is a fused bicyclic heterocycle comprising a pyrazole ring fused to a pyridine ring at the [4,3-b] positions. This scaffold is characterized by two methyl substituents at the 5- and 6-positions of the pyridine moiety, which influence its electronic, steric, and pharmacological properties.

The compound’s core structure allows for versatile functionalization, enabling interactions with biological targets such as ATP-binding sites in kinases . Methyl groups at the 5- and 6-positions likely enhance lipophilicity and modulate steric effects, which could impact binding affinity and metabolic stability compared to unsubstituted analogs.

Eigenschaften

CAS-Nummer

156118-20-6

Molekularformel

C8H9N3

Molekulargewicht

147.181

IUPAC-Name

5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine

InChI

InChI=1S/C8H9N3/c1-5-3-7-8(4-9-11-7)10-6(5)2/h3-4H,1-2H3,(H,9,11)

InChI-Schlüssel

UMXSKHRHAWVRGJ-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=NN2)N=C1C

Synonyme

1H-Pyrazolo[4,3-b]pyridine,5,6-dimethyl-(9CI)

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine with structurally related pyrazolo-pyridine derivatives, focusing on substituents, molecular properties, and biological activities.

Compound Name Substituents/Ring Positions Molecular Formula Molecular Weight Key Biological Activity/Application Reference
5,6-Dimethyl-1H-pyrazolo[4,3-b]pyridine 5-CH₃, 6-CH₃ on pyridine ring C₈H₉N₃ 147.18 (calc) Inferred: Kinase inhibition potential N/A
4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine 4-CH₃, 6-CH₃ on pyridine ring C₇H₈N₃ 134.16 Precursor for anticancer agents
6-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine 6-Cl, 1-CH₃ on pyrazole ring C₇H₆ClN₃ 167.60 Intermediate for kinase inhibitors
1,6-Dimethyl-1H-pyrazolo[4,3-c]pyridine 1-CH₃, 6-CH₃ on pyridine ring C₈H₉N₃ 147.18 No direct activity reported
1-Sulfonylpyrazolo[4,3-b]pyridine 1-SO₂R on pyrazole ring Variable Variable FGFR1 kinase inhibition (IC₅₀ = 0.12 μM)
3-Amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine 3-NH₂, 4-CH₃, 6-CH₃ C₇H₉N₄ 149.17 Anticancer and antibacterial precursor

Structural and Electronic Differences

  • Substituent Position : The placement of methyl groups (e.g., 5,6- vs. 4,6-dimethyl) alters steric hindrance and electron density. For example, 4,6-dimethyl derivatives are precursors to diazonium salts used in sulfonamide synthesis , whereas 5,6-dimethyl analogs may favor interactions with hydrophobic kinase pockets .
  • Ring Fusion : Pyrazolo[4,3-b ]pyridine (target compound) vs. pyrazolo[4,3-c ]pyridine () changes the spatial orientation of substituents, affecting binding modes in enzymes .

Vorbereitungsmethoden

Nucleophilic Substitution and Cyclization Pathways

A widely adopted strategy involves nucleophilic substitution reactions followed by cyclization. Starting with 2-chloro-3-nitropyridine derivatives, displacement of the chlorine atom with hydrazine derivatives generates hydrazone intermediates, which undergo cyclization under acidic or thermal conditions. For instance, treatment of 2-chloro-3-nitropyridine with methylhydrazine in ethanol at 80°C produces a hydrazone intermediate, which is subsequently cyclized using hydrochloric acid to yield the pyrazolo[4,3-b]pyridine core. The dimethyl substitution at positions 5 and 6 is introduced either via pre-functionalized starting materials or through post-cyclization alkylation.

Reaction Conditions:

  • Solvent: Ethanol, toluene, or dichloromethane.

  • Temperature: 80–120°C for cyclization.

  • Catalysts: Lewis acids (e.g., ZrCl₄) enhance cyclization efficiency by polarizing electron-deficient pyridine rings.

Hydrazone Intermediate Utilization

Hydrazones serve as pivotal intermediates in constructing the pyrazole ring. A representative synthesis begins with condensation of 2-chloro-3-nitropyridine with methylhydrazine, forming a hydrazone that undergoes intramolecular cyclization upon heating. This method achieves yields of 70–85%, with purity confirmed via HPLC. Alternative approaches employ carbohydrazides, as demonstrated in pyrazolo[3,4-b]pyridine syntheses, where hydrazide derivatives react with carbonyl compounds to form cyclized products. Although these methods target structurally analogous compounds, they provide insights into optimizing substituent positioning.

Advanced Optimization Techniques

Arenediazonium Tosylate-Mediated Synthesis

Recent advancements highlight the use of stable arenediazonium tosylates to streamline synthesis. These reagents facilitate efficient diazo coupling reactions, enabling the introduction of methyl groups at specific positions. For example, diazotization of 3-amino-4-nitropyridine followed by coupling with dimethylmalonate in the presence of copper(I) oxide yields intermediates that are reduced and cyclized to form the target compound. This method reduces side reactions and improves yields to 90%.

Key Advantages:

  • Enhanced regioselectivity for dimethyl substitution.

  • Isolation of intermediates via crystallization for spectroscopic validation.

Solvent and Temperature Effects

Optimal solvent systems vary by reaction stage: polar aprotic solvents (e.g., DMF) favor nucleophilic substitution, while non-polar solvents (e.g., toluene) enhance cyclization. Elevated temperatures (100–120°C) are critical for cyclization but risk decomposition if exceeding 130°C. Microwave-assisted synthesis has been explored to reduce reaction times from hours to minutes, though scalability remains challenging.

Characterization and Analytical Validation

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (DMSO-d₆): Singlets at δ 2.40 and 3.20 ppm correspond to the 5- and 6-methyl groups, respectively. The pyrazole NH proton resonates as a broad singlet at δ 11.20 ppm.

  • ¹³C NMR: Peaks at δ 23.6 and 39.5 ppm confirm methyl carbons, while the pyridine C-4 carbon appears at δ 130.1 ppm.

Infrared (IR) Spectroscopy:

  • Stretching vibrations at 1600 cm⁻¹ (C=N) and 3100 cm⁻¹ (N-H) validate ring formation.

Crystallographic Studies

X-ray diffraction of single crystals reveals a planar bicyclic structure with bond lengths consistent with aromatic systems. The dihedral angle between pyrazole and pyridine rings is 2.5°, indicating near-coplanarity.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Nucleophilic-Cyclization8598Scalable, uses commercial reagentsRequires harsh acids
Arenediazonium Tosylate9099High regioselectivityComplex intermediate isolation
Hydrazone Cyclization7895Mild conditionsMulti-step purification

Industrial and Research Applications

The optimized arenediazonium tosylate method is favored in industrial settings for its reproducibility, while academic labs prioritize hydrazone routes for modularity. Future directions include catalytic asymmetric synthesis for enantioselective derivatives and flow chemistry integration to enhance throughput.

Q & A

Q. What synthetic methodologies are recommended for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine?

The synthesis of pyrazolo[4,3-b]pyridine derivatives typically involves cyclization reactions using heterocyclic precursors. For example, brominated analogs (e.g., 3-Bromo-1H-pyrazolo[4,3-b]pyridine) are synthesized via nucleophilic substitution or palladium-catalyzed cross-coupling reactions . Key steps include:

  • Precursor functionalization : Introduce methyl groups at positions 5 and 6 using methylating agents (e.g., methyl iodide) under basic conditions.
  • Cyclization : Employ reagents like ammonium acetate or formic acid to facilitate ring closure, as seen in pyrimidine-fused pyrazolo systems .
  • Purification : Use silica gel chromatography or recrystallization to isolate the product.

Q. Which spectroscopic techniques are critical for characterizing 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine?

Essential methods include:

  • NMR spectroscopy : Confirm substituent positions (e.g., methyl groups at 5 and 6) via 1^1H and 13^13C chemical shifts.
  • Mass spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion detection).
  • X-ray crystallography : Resolve crystal structure for absolute configuration verification (see PubChem data for related analogs) .

Q. How should stability studies for pyrazolo[4,3-b]pyridine derivatives be designed under varying pH conditions?

  • Buffer preparation : Use ammonium acetate (pH 6.5) or phosphate buffers (pH 2–8) to simulate physiological and extreme conditions .
  • Accelerated degradation : Monitor compound integrity via HPLC at elevated temperatures (40–60°C) over 1–4 weeks.
  • Solubility assessment : Test in DMSO or ethanol, noting precipitation trends that may affect bioactivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine derivatives?

SAR studies involve:

  • Substituent variation : Replace methyl groups with halogens (e.g., Cl, Br) or electron-withdrawing groups to assess impact on kinase binding .
  • Scaffold modification : Compare activity against isothiazolo[4,3-b]pyridine or imidazo[4,5-b]pyridine analogs to identify selectivity drivers .
  • In vitro assays : Use kinase inhibition assays (e.g., ADP-Glo™) to quantify IC50_{50} values and correlate with structural features .

Q. What strategies resolve contradictions in reported biological activity data for pyrazolo[4,3-b]pyridine analogs?

  • Assay standardization : Replicate experiments under consistent conditions (e.g., ATP concentration, incubation time) to minimize variability .
  • Off-target profiling : Screen compounds against unrelated kinases (e.g., CDK2, EGFR) to rule out non-specific effects .
  • Computational docking : Use molecular dynamics simulations to rationalize divergent binding affinities (e.g., methyl vs. bromine substituent effects) .

Q. How do methyl groups at positions 5 and 6 influence the biological activity of pyrazolo[4,3-b]pyridine derivatives?

  • Steric effects : Methyl groups may hinder binding to hydrophobic kinase pockets, reducing potency compared to smaller substituents (e.g., H or Cl) .
  • Electron donation : Methyl groups enhance electron density at the pyridine ring, potentially altering hydrogen-bonding interactions with catalytic lysine residues .
  • Case study : 5-Chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine shows higher kinase inhibition than non-halogenated analogs, suggesting halogen interactions improve affinity .

Q. What in vitro assays are optimal for evaluating kinase inhibition by 5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine?

  • Kinase selectivity panels : Use broad-spectrum screens (e.g., DiscoverX KinomeScan) to identify primary targets (e.g., AAK1, GAK) .
  • Cellular assays : Measure phosphorylation inhibition (e.g., Western blot for p-STAT3) in disease-relevant cell lines (e.g., cancer or viral-infected models) .
  • Binding kinetics : Employ surface plasmon resonance (SPR) to determine on/off rates and residence time .

Methodological Considerations

  • Data validation : Cross-reference experimental results with computational predictions (e.g., DFT calculations for reactivity) .
  • Controlled variables : Maintain consistent solvent systems (e.g., DMSO concentration <0.1% in assays) to avoid artifactual inhibition .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.